molecular formula C20H23N5O3 B2768719 1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-43-1

1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2768719
CAS RN: 941915-43-1
M. Wt: 381.436
InChI Key: CETXQLIOXATYHQ-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

Compounds with complex structures similar to the specified chemical have been synthesized for various purposes, including molecular docking studies. For instance, a series of novel pyridine and fused pyridine derivatives have been prepared for in silico molecular docking screenings towards target proteins, revealing moderate to good binding energies. These compounds exhibit antimicrobial and antioxidant activity, indicating their potential in drug discovery and biological research (Flefel et al., 2018).

Antimicrobial and Antifungal Activity

Research on compounds with similar structures has shown significant antimicrobial and antifungal activities. For example, novel thiadiazole derivatives have been synthesized and screened for antitubercular and antifungal activity, demonstrating the potential of these compounds as therapeutic agents against infectious diseases (Syed et al., 2013).

Anticancer Activity

Several studies have focused on the synthesis of novel derivatives with potential anticancer activity. For instance, pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and shown to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners, highlighting the importance of structural modification in enhancing biological activities (Zheng et al., 2011).

Anti-inflammatory and Analgesic Agents

The development of new compounds for anti-inflammatory and analgesic purposes has also been explored. For example, novel quinazolinone derivatives have been synthesized and screened for their potential anti-inflammatory and analgesic activity, demonstrating the versatility of these compounds in medicinal chemistry research (Farag et al., 2012).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-4-5-17(14(2)10-13)25-19-16(11-21-25)15(3)22-24(20(19)27)12-18(26)23-6-8-28-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETXQLIOXATYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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